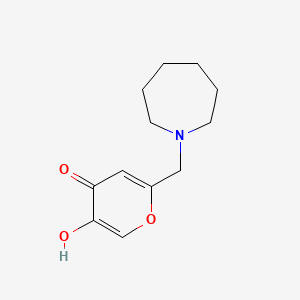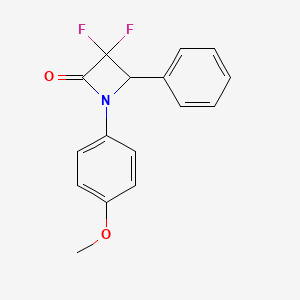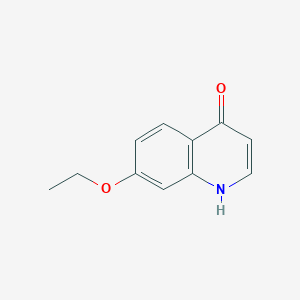
5'-Bromo-2-chloro-2'-methoxypropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-2-chloro-2’-methoxypropiophenone is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and methoxy groups attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2-chloro-2’-methoxypropiophenone typically involves multiple steps, including halogenation and methoxylation reactions. One common method starts with the bromination of a suitable precursor, followed by chlorination and subsequent methoxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of 5’-Bromo-2-chloro-2’-methoxypropiophenone involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance efficiency and reduce costs. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5’-Bromo-2-chloro-2’-methoxypropiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5’-Bromo-2-chloro-2’-methoxypropiophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5’-Bromo-2-chloro-2’-methoxypropiophenone involves its interaction with specific molecular targets. The presence of halogen and methoxy groups allows it to engage in various chemical interactions, influencing biological pathways and molecular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 5-Bromo-2-chlorophenyl (4-ethoxyphenyl)methanone
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Comparison: Compared to similar compounds, 5’-Bromo-2-chloro-2’-methoxypropiophenone is unique due to its specific substitution pattern and the presence of the methoxy group. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H10BrClO2 |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClO2/c1-6(12)10(13)8-5-7(11)3-4-9(8)14-2/h3-6H,1-2H3 |
InChI Key |
RUWFPJFMVAJVEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)Br)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone](/img/structure/B12118514.png)



![4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12118559.png)
